Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate is a chemical compound classified as a pyridine derivative. It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a carbonyl group at the 3 position. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. Its molecular formula is , and it has a molecular weight of approximately 318.15 g/mol .
The synthesis of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate typically involves the reaction between 2,6-dichloropyridine-3-carbonyl chloride and ethyl 3-ethoxyprop-2-enoate. This reaction is facilitated by the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. The conditions are usually optimized to be performed in an organic solvent like dichloromethane at room temperature .
The molecular structure of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate can be represented in various formats:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 318.15 g/mol |
IUPAC Name | Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate |
InChI | InChI=1S/C13H13Cl2NO4/c1-3-19... |
InChI Key | OEWIHUFEAFZGBF-UHFFFAOYSA-N |
Canonical SMILES | CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
This structure highlights the functional groups present, including the ethoxy group and the dichloropyridine moiety .
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate can undergo various chemical reactions typical of esters and pyridine derivatives:
The mechanism of action for Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate is primarily related to its biological activities. It may interact with specific enzymes or receptors within biological systems:
Research is ongoing to fully elucidate these mechanisms and their implications for therapeutic applications .
The physical properties of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate include:
Property | Value |
---|---|
Appearance | Typically a solid or liquid depending on purity |
Melting Point | Not specifically stated but should be determined experimentally |
Solubility | Soluble in organic solvents such as dichloromethane |
Key chemical properties include:
These properties make it suitable for use in various synthetic applications .
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate has several scientific applications:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3